molecular formula C12H13ClO4 B3254106 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid CAS No. 232275-83-1

4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid

Cat. No.: B3254106
CAS No.: 232275-83-1
M. Wt: 256.68 g/mol
InChI Key: OEYSRGOMGFJPPC-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzoic Acid Derivatives as Versatile Synthons

Halogenated benzoic acids are a cornerstone class of intermediates in organic synthesis, prized for their utility as versatile synthons. The presence of a halogen atom on the aromatic ring serves as a crucial reactive handle, most notably for transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogen-bearing position. This capability is fundamental to the construction of complex biaryl systems, substituted aromatic frameworks, and heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. nih.gov

The carboxylic acid moiety further enhances their synthetic value, acting as a directing group for ortho C-H activation and functionalization, or as a point of connection for forming esters and amides. rsc.org The interplay between the halogen and the carboxylic acid group on the same aromatic scaffold provides a powerful tool for regioselective synthesis.

The Strategic Role of 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid as a Multifunctional Protected Building Block

The strategic importance of 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid lies in its possession of three distinct functional groups with orthogonal reactivity. This multifunctionality allows for a programmed, stepwise approach to molecular assembly.

The Carboxylic Acid Group: This functional group is readily available for standard transformations, most commonly amide bond formation through reactions with various amines using peptide coupling reagents. Its position ortho to the chlorine atom can influence the electronic properties and reactivity of the ring.

The Chloro Group: The chlorine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, providing a direct method for carbon-framework elaboration. nih.gov

The Boc-Protected Amine: The amine at the 4-position is masked with a tert-butoxycarbonyl (Boc) group. The Boc group is a robust protecting group that is stable to many reaction conditions, including those typically used for amide coupling and cross-coupling reactions. tcichemicals.com However, it can be selectively and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free aniline (B41778). wikipedia.org This latent nucleophilic site can then be used for subsequent transformations, such as acylation, sulfonylation, or participation in heterocycle formation.

This combination of a stable, yet labile, protecting group with two other key reactive sites makes the molecule an ideal building block for creating complex, highly substituted aniline derivatives and condensed heterocyclic systems in a controlled manner.

Historical and Current Research Landscape of 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid Chemistry

The prominence of 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid in the research landscape is closely tied to the evolution of drug discovery, particularly in the post-genomic era. nih.gov While its early history is rooted in the broader development of functionalized aromatic building blocks, its widespread use has grown with the increasing demand for structurally diverse compound libraries for high-throughput screening and for scaffolds in structure-based drug design.

Current research heavily features this synthon as a key intermediate in the synthesis of targeted therapeutics, especially protein kinase inhibitors. google.com Many kinase inhibitors feature a substituted aminopyrimidine or related heterocyclic core, for which this building block provides an ideal starting point. Its utility is frequently cited in patent literature, underscoring its value in industrial pharmaceutical research and development. The ongoing exploration of new C-H activation and cross-coupling methodologies continues to expand the synthetic possibilities originating from this versatile molecule.

Overview of Key Synthetic Transformations and Applications of 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

The synthetic utility of 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is best illustrated by the key transformations it readily undergoes and the complex molecules it helps to create.

Key Synthetic Transformations: The molecule's three functional groups can be addressed in a selective manner to build molecular complexity. Common transformations include:

Amide formation at the carboxylic acid site.

Palladium-catalyzed cross-coupling reactions at the C-Cl bond.

Acid-mediated deprotection of the Boc-protected amine.

Cyclization reactions involving two of the three functional sites to form heterocyclic rings, often after one or more of the initial transformations.

Applications: This building block is a precursor to a variety of complex organic molecules, particularly those with pharmaceutical relevance. It is extensively used in the synthesis of heterocyclic compounds that form the core of many modern drugs. For example, it serves as a foundational piece for constructing substituted quinazolines, benzimidazoles, and other fused ring systems that are known to interact with biological targets such as protein kinases. google.com

Data Tables

Table 1: Physicochemical Properties of 4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid

Property Value
CAS Number 232275-73-9 fishersci.comsigmaaldrich.com
Molecular Formula C₁₂H₁₄ClNO₄ fishersci.com
Molecular Weight 271.70 g/mol fishersci.comsigmaaldrich.com
IUPAC Name 4-{[(tert-butoxy)carbonyl]amino}-2-chlorobenzoic acid fishersci.com
Appearance White to off-white solid

| Solubility | Soluble in organic solvents like DMSO, methanol, dichloromethane (B109758) |

Table 2: Key Synthetic Transformations

Transformation Reagents and Conditions Resulting Functional Moiety
Amide Coupling Amine (R-NH₂), Coupling Agents (e.g., HATU, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF) 2-Chloro-4-(Boc-amino)benzamide
Suzuki Coupling Aryl/Alkyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) 2-Aryl/Alkyl-4-(Boc-amino)benzoic acid
Buchwald-Hartwig Amination Amine (R₂NH), Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) 2-(Amino)-4-(Boc-amino)benzoic acid

| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane | 4-Amino-2-chlorobenzoic acid |

Table 3: List of Compound Names Mentioned

Compound Name
4-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid
Trifluoroacetic acid
2-Aryl/Alkyl-4-(Boc-amino)benzoic acid
2-Chloro-4-(Boc-amino)benzamide
2-(Amino)-4-(Boc-amino)benzoic acid
4-Amino-2-chlorobenzoic acid
N,N'-Diisopropylethylamine (DIPEA)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
Tetrakis(triphenylphosphine)palladium(0)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYSRGOMGFJPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butoxycarbonyl 2 Chlorobenzoic Acid

Retrosynthetic Analysis and Design of Synthetic Pathways for 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid

Retrosynthetic analysis of this compound reveals several logical pathways for its construction. The primary disconnections involve the carbon-heteroatom bonds of the ester and the chloro substituent, as well as the carbon-carbon bond implicit in the carboxylic acid group.

Two principal retrosynthetic approaches can be envisioned:

Pathway A: Late-Stage Chlorination. This pathway disconnects the C-Cl bond first. The immediate precursor would be 4-(tert-butoxycarbonyl)benzoic acid. This strategy relies on the ability to selectively chlorinate the position ortho to the carboxylic acid group and meta to the electron-withdrawing tert-butoxycarbonyl group.

Pathway B: Esterification of a Pre-functionalized Core. This approach involves disconnecting the tert-butyl ester. The precursor is 2-chloroterephthalic acid (2-chloro-1,4-benzenedicarboxylic acid). The key challenge in this route is achieving selective mono-esterification of the carboxylic acid at position 4, avoiding reaction at the more sterically hindered position 1.

A third, more advanced pathway involves directed ortho-metalation, where a directing group facilitates deprotonation and subsequent functionalization at an adjacent position on the aromatic ring. In this case, a precursor like 4-(tert-butoxycarbonyl)benzoic acid could be metalated at the 2-position, followed by quenching with a chlorinating agent.

These analyses suggest that the synthesis can pivot on either the selective halogenation of a pre-formed ester or the selective esterification of a pre-halogenated diacid.

Precursor Identification and Preparation for this compound Synthesis

The synthetic pathways outlined above dictate the necessary precursors. The most common and direct precursor is 2-chloroterephthalic acid. This compound can be synthesized via several established methods. One common industrial route involves the oxidation of 2-chloro-p-xylene. Another approach starts from 2-chloro-4-methylbenzoic acid, which is then oxidized to the corresponding dicarboxylic acid.

For pathways involving late-stage halogenation, the key precursor is 4-(tert-butoxycarbonyl)benzoic acid. This molecule is typically prepared from terephthalic acid through a selective mono-esterification process or by the oxidation of 4-(tert-butyl)benzoic acid.

Direct and Indirect Esterification Approaches for the tert-Butoxycarbonyl Moiety

The introduction of the tert-butyl ester is a critical step in many synthetic routes. The bulky nature of the tert-butyl group requires specific esterification conditions and presents unique challenges.

Strategies for Introducing the tert-Butyl Ester Group on Benzoic Acid Scaffolds

Several methods are available for the formation of tert-butyl esters from carboxylic acids. thieme.de

Reaction with Isobutylene (B52900): This is a classic and effective method where the carboxylic acid is treated with isobutylene gas under strongly acidic conditions (e.g., concentrated sulfuric acid). thieme.de The acid catalyzes the formation of the tert-butyl carbocation, which is then trapped by the carboxylate.

Use of Di-tert-butyl dicarbonate (B1257347) (Boc₂O): In the presence of a base like 4-(Dimethylamino)pyridine (DMAP), Boc anhydride (B1165640) can react with carboxylic acids to form the corresponding tert-butyl ester.

Coupling with tert-Butanol (B103910): Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based agents, can facilitate the condensation of a carboxylic acid with tert-butanol. researchgate.net

Reaction with DMF-di-tert-Butyl acetal (B89532): Refluxing a carboxylic acid with DMF-di-tert-Butyl acetal provides a clean method for obtaining the tert-butyl ester. researchgate.net

Challenges and Solutions in Selective tert-Butoxycarbonylation

When starting from 2-chloroterephthalic acid, the primary challenge is achieving regioselective mono-esterification at the C4-carboxylic acid while leaving the C1-carboxylic acid untouched. The C1-position is sterically hindered by the adjacent chloro group, which naturally disfavors reaction at this site. However, forcing conditions can lead to the formation of the undesired diester.

To achieve high selectivity, reaction conditions must be carefully controlled. Strategies include:

Stoichiometric Control: Using a limited amount of the esterifying agent (e.g., one equivalent or slightly less) can favor mono-esterification.

Enzymatic Catalysis: Lipases can exhibit high regioselectivity in the esterification of dicarboxylic acids, potentially favoring the less hindered carboxyl group. researchgate.net

Catalysis with Ion-Exchange Resins: Strongly acidic ion-exchange resins have been shown to selectively catalyze the monoesterification of symmetrical dicarboxylic acids, a principle that can be extended to unsymmetrical systems where steric or electronic differences exist. rsc.orgpsu.edu

Partial Saponification: An alternative approach is to synthesize the diester and then selectively hydrolyze one of the ester groups. For instance, reacting dimethyl 2-chloroterephthalate with a basic substance in a non-aqueous solvent can lead to the precipitation of the mono-salt of the monoester. google.com

Halogenation and Substituent Introduction on the Benzoic Acid Ring System

An alternative synthetic route involves the direct chlorination of a benzoic acid derivative that already contains the tert-butoxycarbonyl group, such as 4-(tert-butoxycarbonyl)benzoic acid. This is an electrophilic aromatic substitution reaction. The existing substituents direct the incoming electrophile (a chloronium ion source, e.g., Cl₂ with a Lewis acid catalyst).

The carboxylic acid group is a deactivating, meta-directing group. The tert-butoxycarbonyl group is also deactivating and meta-directing. Therefore, in 4-(tert-butoxycarbonyl)benzoic acid, the positions ortho to the carboxylic acid (positions 2 and 6) are the most activated for electrophilic attack, as they are meta to the ester group. Chlorination would be expected to occur at the 2-position, yielding the target molecule.

Directed ortho-Metalation and Directed Functionalization Strategies for the Chlorobenzoic Acid Core

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryl anion can then react with an electrophile.

Both the carboxylate and ester functional groups can act as DMGs. For the synthesis of this compound, two DoM strategies are plausible:

DoM of 4-Chlorobenzoic Acid: The carboxylate group of 4-chlorobenzoic acid can direct lithiation to the C2 position. rsc.orgsemanticscholar.orgresearchgate.net Quenching the resulting dianion with CO₂ would yield 2-carboxy-5-chlorobenzoic acid, which is not the desired isomer. A more effective approach would be to start with a different precursor.

DoM of tert-Butyl 4-chlorobenzoate: Here, the tert-butyl ester group would direct metalation to the C3 position. This is also not the desired regiochemistry.

DoM of tert-Butyl Benzoate: A more viable DoM strategy would start with tert-butyl benzoate. The ester group directs lithiation to the ortho-positions. Subsequent reaction with an electrophilic chlorine source (like hexachloroethane) would yield tert-butyl 2-chlorobenzoate. This intermediate would then require a second functionalization step at the 4-position, which can be challenging to achieve selectively.

A more direct DoM route involves starting with 4-(tert-butoxycarbonyl)benzoic acid. The carboxylic acid group is a more potent directing group than the ester. Treatment with a strong base like s-butyllithium in the presence of TMEDA at low temperatures can deprotonate the position ortho to the carboxylate. organic-chemistry.org The resulting lithiated species can then be quenched with a source of electrophilic chlorine (e.g., hexachloroethane) to install the chloro group at the 2-position, yielding the final product directly. rsc.orgsemanticscholar.orgresearchgate.net

Catalytic and Stoichiometric Reaction Conditions for Optimal Synthesis of this compound

The optimal synthesis of this compound hinges on the careful selection of catalysts and reagents, as well as the fine-tuning of reaction conditions to maximize yield and purity. Two primary strategies emerge as plausible routes: the selective mono-esterification of a dicarboxylic acid precursor and the carboxylation of a suitably functionalized aromatic ring.

Role of Specific Catalyst Systems and Reagent Selection

The choice of catalysts and reagents is paramount in directing the reaction towards the desired product. For the selective mono-tert-butylesterification of 2-chloroterephthalic acid, the key challenge lies in differentiating between the two carboxylic acid groups. This can be achieved through the use of specific activating agents and protecting group strategies. A common method for tert-butylesterification involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as 4-(dimethylamino)pyridine (DMAP).

Alternatively, a Grignard-based carboxylation route offers a powerful method for carbon-carbon bond formation. This approach would likely involve the preparation of a Grignard reagent from a precursor such as a halo-substituted tert-butyl chlorobenzoate, followed by reaction with carbon dioxide. The formation of the Grignard reagent itself is a critical step, often requiring an activated magnesium surface and an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

A third potential catalytic approach is palladium-catalyzed carbonylation. This method could utilize a suitable aryl halide or triflate precursor, which is then reacted with carbon monoxide in the presence of a palladium catalyst and a tert-butanol source. Catalytic systems for such transformations often involve palladium(II) acetate (B1210297) or similar palladium sources in conjunction with specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Synthetic Approach Key Reagents and Catalysts Function
Selective Mono-esterification 2-Chloroterephthalic acid, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP)Starting material, Tert-butoxycarbonyl source, Catalyst
Grignard Carboxylation Halo-substituted tert-butyl chlorobenzoate, Magnesium (Mg), Carbon dioxide (CO₂)Grignard precursor, Forms Grignard reagent, Carbon source
Palladium-Catalyzed Carbonylation Aryl halide/triflate precursor, Carbon monoxide (CO), Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, tert-ButanolStarting material, Carbon source, Catalyst, Ligand, Nucleophile

Optimization of Solvent Effects and Reaction Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction solvent and other physical parameters. In Grignard reactions, the choice of solvent is critical for the stability and reactivity of the organomagnesium intermediate. While diethyl ether is a traditional solvent, tetrahydrofuran (THF) is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent.

Temperature control is another crucial factor, particularly in highly exothermic reactions like Grignard reagent formation. Low temperatures are often necessary to prevent side reactions and ensure the stability of the intermediates. In the case of palladium-catalyzed carbonylations, temperature and pressure of the carbon monoxide gas are key parameters that need to be optimized to achieve good catalytic turnover and product yield.

The stoichiometry of the reagents also plays a significant role. For instance, in the selective mono-esterification of a diacid, a careful control of the amount of the esterifying agent is required to minimize the formation of the di-ester by-product.

Parameter Influence on Synthesis Typical Considerations
Solvent Solubilizes reactants, stabilizes intermediates, influences reaction rate.Ethereal solvents (THF, diethyl ether) for Grignard reactions; polar aprotic solvents for palladium-catalyzed reactions.
Temperature Affects reaction rate and selectivity; controls exotherms.Low temperatures for Grignard formation; elevated temperatures for catalytic reactions.
Pressure Relevant for gas-phase reagents like carbon monoxide.Atmospheric or elevated pressure of CO in carbonylation reactions.
Stoichiometry Determines the ratio of reactants and can influence product distribution.Careful control of limiting reagents to maximize yield and minimize by-products.

Multistep Synthetic Routes to this compound

Given the specific substitution pattern of the target molecule, a multistep synthetic approach is often necessary. A plausible route could commence with a readily available starting material like 2-chlorotoluene.

One potential multistep synthesis is outlined below:

Oxidation: 2-Chlorotoluene is first oxidized to 2-chloro-4-methylbenzoic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation processes.

Halogenation: The methyl group of 2-chloro-4-methylbenzoic acid can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation, to yield 2-chloro-4-(bromomethyl)benzoic acid.

Esterification: The carboxylic acid group can be protected, for example, as a methyl ester, to prevent interference in subsequent steps.

Nucleophilic Substitution: The benzylic bromide can then be subjected to a reaction sequence to introduce the tert-butoxycarbonyl group. This could involve conversion to an alcohol followed by reaction with di-tert-butyl dicarbonate.

Hydrolysis: Finally, selective hydrolysis of the methyl ester would yield the desired this compound.

An alternative multistep route could involve the functionalization of 2,5-dichlorotoluene, followed by a series of reactions to introduce the carboxylic acid and tert-butoxycarbonyl groups at the desired positions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. A key aspect is the selection of solvents. For Grignard reactions, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, is a greener alternative to traditional ethereal solvents. gordon.edu

Atom economy is another important metric. Synthetic routes that minimize the formation of by-products and maximize the incorporation of reactant atoms into the final product are preferred. Catalytic methods, such as palladium-catalyzed carbonylation, are often more atom-economical than stoichiometric reactions.

The reduction of energy consumption is also a central tenet of green chemistry. Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce the energy footprint of the synthesis. Furthermore, exploring enzymatic or biocatalytic methods could offer milder and more selective synthetic pathways.

Green Chemistry Principle Application in Synthesis
Safer Solvents Utilizing solvents like 2-MeTHF in Grignard reactions. gordon.edu
Atom Economy Employing catalytic reactions to minimize waste.
Energy Efficiency Optimizing reactions to run at lower temperatures and pressures.
Use of Renewable Feedstocks Exploring starting materials derived from biomass.

Process Chemistry and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and scale-up challenges. Grignard reactions, while powerful, are notoriously exothermic and can pose significant safety risks on a large scale. aiche.orgmt.com The handling of metallic magnesium also requires specific safety protocols.

Continuous flow chemistry has emerged as a safer and more efficient alternative to batch processing for Grignard reactions. aiche.org Continuous stirred-tank reactors (CSTRs) can provide better heat management and control over reaction parameters, leading to improved safety and product consistency. gordon.edu

The purification of the final product is another critical aspect of process chemistry. Crystallization is often the preferred method for isolating solid compounds at scale, as it can provide high purity in a single step. The choice of crystallization solvent and the control of cooling profiles are crucial for obtaining the desired crystal form and particle size distribution.

Scale-Up Consideration Challenge Potential Solution
Reaction Exothermicity Potential for runaway reactions, especially with Grignard reagents. mt.comContinuous flow reactors for better heat transfer and control. aiche.org
Handling of Hazardous Reagents Safe handling of pyrophoric Grignard reagents and metallic magnesium.Use of specialized equipment and inert atmosphere techniques.
Product Purification Achieving high purity on a large scale.Optimization of crystallization processes.
Process Efficiency Maximizing throughput and minimizing cycle times.Telescoping reaction steps to reduce intermediate isolations.

Chemical Reactivity and Derivatization of 4 Tert Butoxycarbonyl 2 Chlorobenzoic Acid

Reactions at the Carboxylic Acid Functionality of 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid

The carboxylic acid group is a primary site for derivatization, enabling the formation of various functional groups such as amides and esters, or its reduction to aldehydes and alcohols.

Amidation and Esterification Reactions for Carboxyl Derivatization

The conversion of the carboxylic acid group of this compound into amides and esters is a common strategy to introduce diverse structural motifs. These reactions typically proceed via activation of the carboxylic acid.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The general scheme for amidation involves the reaction of this compound with an amine in the presence of a coupling agent and a suitable base.

Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. However, for more sensitive substrates or to achieve milder reaction conditions, other methods are often employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents similar to those in amidation, but with an alcohol as the nucleophile. For instance, the use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for ester synthesis.

Table 1: Examples of Amidation and Esterification of Benzoic Acid Derivatives This table presents generalized conditions for amidation and esterification reactions of benzoic acid derivatives, which are applicable to this compound.

Transformation Reagents and Conditions Product Type
Amidation Amine, DCC, HOBt, DMF N-Substituted amide
Amidation Amine, HATU, DIEA, DMF N-Substituted amide
Esterification Alcohol, H₂SO₄ (cat.), Heat Alkyl ester
Esterification Alcohol, DCC, DMAP, CH₂Cl₂ Alkyl ester

Reduction to Aldehydes and Alcohols

The carboxylic acid functionality of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed.

The complete reduction to a primary alcohol, (4-(tert-butoxycarbonyl)-2-chlorophenyl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). Care must be taken as these reagents are highly reactive and will also reduce other carbonyl-containing groups.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are themselves susceptible to further reduction. Specialized, less reactive hydride reagents are typically required for this conversion. One common method involves the use of lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) at low temperatures. Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions.

Transformations Involving the Chlorobenzene (B131634) Moiety of this compound

The chloro substituent on the benzene (B151609) ring serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic potential of this molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides.

The Suzuki-Miyaura coupling reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling would replace the chlorine atom with an aryl or vinyl group.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. This reaction is invaluable for the synthesis of arylalkynes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine. This reaction provides a direct route to N-aryl amines and is a significant improvement over classical methods. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table outlines the general partners and products for common palladium-catalyzed cross-coupling reactions applicable to the chlorobenzene moiety of this compound.

Reaction Name Coupling Partner Product Type
Suzuki-Miyaura Boronic acid/ester Biaryl or vinylarene
Sonogashira Terminal alkyne Arylalkyne
Buchwald-Hartwig Amine N-Aryl amine

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. In the case of this compound, the carboxylic acid and the tert-butoxycarbonyl group have an electron-withdrawing effect, which can activate the ring towards nucleophilic aromatic substitution (SNA r). However, this effect is moderate, and forcing conditions such as high temperatures and strong nucleophiles are often necessary to achieve substitution of the chloro group. Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

Reductive Dehalogenation and Aromatic Ring Functionalization

The chlorine atom can be removed through a process known as reductive dehalogenation. A common method for this transformation is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction replaces the chlorine atom with a hydrogen atom, yielding 4-(tert-butoxycarbonyl)benzoic acid. This dehalogenation can be a useful strategy to introduce functionality at the ortho position via the chloro group and then remove it in a later synthetic step.

Following dehalogenation, the resulting 4-(tert-butoxycarbonyl)benzoic acid can undergo further functionalization on the aromatic ring, although the positions available for electrophilic aromatic substitution will be directed by the existing carboxylic acid and tert-butoxycarbonyl groups.

Selective Manipulation of the tert-Butoxycarbonyl Ester Group in this compound

The chemical behavior of this compound is largely dictated by its functional groups: a tert-butyl ester, a carboxylic acid, and a chloro substituent on an aromatic ring. The tert-butoxycarbonyl group, in particular, offers a versatile handle for selective chemical transformations due to its specific reactivity profile.

Acid-Labile Deprotection Methodologies for the tert-Butyl Ester

The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability under neutral and basic conditions, yet its facile removal under acidic conditions. This acid-lability is a cornerstone of its utility in multi-step organic synthesis. The deprotection mechanism is initiated by protonation of one of the ester's oxygen atoms. This is followed by cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid. The tert-butyl cation typically undergoes elimination to form isobutylene (B52900) gas, which drives the reaction to completion.

A range of acidic reagents can be employed for this transformation, with the choice often dictated by the sensitivity of other functional groups present in the molecule. Strong acids like trifluoroacetic acid (TFA), commonly used in a 1:1 mixture with a solvent such as dichloromethane (B109758) (DCM), or a 4M solution of hydrogen chloride (HCl) in dioxane, are highly effective for this purpose. For substrates that may not be stable to harsh acidic conditions, milder reagents such as aqueous phosphoric acid or formic acid can be used. These milder acids can offer greater selectivity, leaving other acid-sensitive groups intact.

ReagentTypical ConditionsCharacteristics
Trifluoroacetic acid (TFA) 25-50% in Dichloromethane (DCM) at room temperatureHighly efficient and common, but its strong acidity may affect other sensitive groups.
Hydrogen chloride (HCl) 4M solution in Dioxane at room temperatureA strong acid that provides rapid deprotection.
Aqueous phosphoric acid 85 wt % aqueous solutionAn environmentally benign and mild reagent, offering good selectivity. bham.ac.ukub.edu
Formic acid Neat or as a solventA milder alternative to TFA and HCl, suitable for more sensitive substrates.
p-Toluenesulfonic acid (p-TsOH) Catalytic amounts in a suitable solventA solid, easily handled acid catalyst that can be effective, sometimes requiring heat.

Transesterification and Other Ester Exchange Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either acids or bases. For a sterically hindered substrate such as this compound, the reaction conditions must be carefully selected to overcome the steric hindrance around the carbonyl group.

Acid-Catalyzed Transesterification : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic attack by another alcohol then leads to a tetrahedral intermediate, which can subsequently eliminate tert-butanol (B103910) to form the new ester. To favor the formation of the product, the nucleophilic alcohol is often used as the solvent or in large excess.

Base-Catalyzed Transesterification : This method typically involves a strong base, such as an alkoxide, which is a more potent nucleophile than an alcohol. The reaction proceeds via nucleophilic acyl substitution. While generally faster than acid-catalyzed methods, the steric bulk of the tert-butyl group can impede the approach of the nucleophile.

Alternative Methodologies : For sterically hindered esters, direct transesterification can be challenging. An alternative two-step, one-pot approach involves the conversion of the tert-butyl ester into a more reactive intermediate, such as an acid chloride. For instance, treatment with α,α-dichlorodiphenylmethane and a catalytic amount of tin(II) chloride can generate the acid chloride in situ. This intermediate then readily reacts with a wide range of alcohols to yield the corresponding ester under mild conditions. organic-chemistry.orgresearchgate.net Another modern approach employs borane (B79455) catalysts, like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), which have been shown to facilitate the transesterification of tert-butyl esters under mild conditions. rsc.org

MethodReagents/CatalystKey Features
Acid-Catalyzed Excess R'OH, catalytic H₂SO₄Equilibrium-driven; requires a large excess of the new alcohol.
Base-Catalyzed R'O⁻Na⁺, R'OHGenerally faster but can be hindered by the bulky tert-butyl group.
In situ Acid Chloride Formation α,α-Dichlorodiphenylmethane, SnCl₂, R'OHProceeds under mild conditions via a highly reactive intermediate. organic-chemistry.orgresearchgate.net
Borane-Catalyzed B(C₆F₅)₃, α-aryl α-diazoestersA chemoselective method that proceeds under mild conditions. rsc.org

Chemoselective Strategies for Multi-Functional Group Interconversions in this compound

The presence of multiple reactive sites in this compound necessitates chemoselective strategies for its synthetic manipulation. This involves the selective reaction of one functional group in the presence of others. The concept of orthogonal protection is central to these strategies, where different protecting groups can be removed under distinct conditions without affecting one another. bham.ac.ukbiosynth.comthieme-connect.deresearchgate.net In this molecule, the acid-labile tert-butyl ester and the chloro group, which is susceptible to transition-metal catalysis, form a potentially orthogonal pair.

Reactions at the Chloro Substituent : The chloro group can be selectively functionalized through various transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, leading to a biaryl structure. Similarly, Buchwald-Hartwig amination can be used to form a carbon-nitrogen bond. The tert-butyl ester group is generally stable under the conditions typically employed for these reactions, allowing for modification of the aromatic core before addressing the carboxylic acid functionality.

Reactions at the Ester Group : As discussed, the tert-butyl ester can be selectively cleaved under acidic conditions to unmask the carboxylic acid. This newly revealed functional group can then participate in a range of reactions. For example, it can be converted to an amide through coupling with an amine using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). These conditions are typically mild enough not to affect the chloro substituent.

This orthogonality allows for a planned sequence of reactions, enabling the synthesis of complex derivatives. For instance, one could first perform a Suzuki coupling on the chloro position and then deprotect the ester to reveal the carboxylic acid for further modification, or vice versa.

Reaction SiteReaction TypeTypical ReagentsPotential ProductOrthogonality Consideration
Chloro Group Suzuki CouplingAr-B(OH)₂, Pd catalyst, Base4-(tert-Butoxycarbonyl)-[1,1'-biphenyl]-2-carboxylic acid derivativeThe tert-butyl ester is stable under these conditions.
Chloro Group Buchwald-Hartwig AminationR₂NH, Pd catalyst, Base4-(tert-Butoxycarbonyl)-2-(dialkylamino)benzoic acidThe tert-butyl ester remains intact.
Ester Group Acidic DeprotectionTFA or 4M HCl in Dioxane2-Chloro-4-carboxybenzoic acidThe chloro group is unaffected by these acidic conditions.
Carboxylic Acid (post-deprotection)Amide FormationR₂NH, EDC/HATU2-Chloro-4-(dialkylcarbamoyl)benzoic acidThe chloro group is inert to standard amide coupling conditions.

Strategic Applications of 4 Tert Butoxycarbonyl 2 Chlorobenzoic Acid As a Key Synthetic Intermediate

Utilization as a Precursor for Pharmaceutical Intermediates

The structural motifs present in 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid make it an invaluable building block in the synthesis of pharmaceutical intermediates. The presence of the chloro and carboxylic acid groups on the benzene (B151609) ring allows for a range of chemical transformations, while the Boc-protected amine provides a site for future modifications after deprotection.

Role in the Synthesis of Complex Heterocyclic Scaffolds

This compound is instrumental in the construction of diverse heterocyclic systems, which are core components of many therapeutic agents. The chloro and carboxylic acid functionalities can be manipulated to form fused ring systems or to introduce various substituents. For example, it can serve as a precursor for the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones through multi-step reaction sequences. nih.gov These heterocyclic scaffolds are prevalent in drugs targeting a wide array of diseases.

A notable application is in the development of HIV-1 maturation inhibitors. nih.govwikipedia.org These antiviral agents interfere with the final stages of the viral life cycle, preventing the formation of mature, infectious virus particles. wikipedia.orgnih.gov The synthesis of compounds like GSK2830371, a potent HIV-1 maturation inhibitor, utilizes intermediates derived from this compound.

Building Block for Aromatic and Aliphatic Side Chains in Lead Compound Synthesis

In drug discovery, the optimization of lead compounds often involves the systematic modification of their peripheral structures to enhance potency, selectivity, and pharmacokinetic properties. This compound provides a versatile platform for the introduction of substituted aromatic and aliphatic side chains. The carboxylic acid group can be converted into an amide, ester, or ketone, while the chloro group can be displaced or used in cross-coupling reactions to attach various fragments. The Boc-protected amine can be deprotected and subsequently acylated or alkylated to introduce further diversity.

Application in Total Synthesis of Natural Products and Their Analogues

The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methodologies. nih.govchemconnections.org this compound can be employed as a key fragment in the convergent synthesis of natural products and their analogues. nih.gov Its pre-functionalized aromatic ring can be incorporated into larger molecular frameworks, reducing the number of synthetic steps required. The synthesis of analogues allows for the exploration of structure-activity relationships and the development of more potent or stable therapeutic agents. nih.gov

Use in Polymer Chemistry and Materials Science for Functionalized Monomers

In the field of polymer chemistry, the design of functionalized monomers is crucial for creating materials with specific properties. This compound can be chemically modified to produce monomers that can be polymerized to yield functional polymers. For instance, the carboxylic acid group can be converted to a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative. The resulting polymers would possess pendant groups derived from the original molecule, which could then be further modified. This approach allows for the synthesis of polymers with tailored characteristics for applications in areas such as drug delivery, coatings, and advanced materials. lsu.edubenasque.org

Derivatization for Ligand Synthesis and Catalyst Design

The development of new catalysts is essential for advancing chemical synthesis. This compound can be derivatized to create novel ligands for metal-based catalysts. The carboxylic acid and the amine (after deprotection) can act as coordination sites for metal ions. The substituents on the aromatic ring can be varied to fine-tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the catalyst. These custom-designed catalysts can be applied in a wide range of organic transformations.

Integration into Diverse Organic Synthetic Pathways

Beyond the specific applications mentioned above, this compound is a versatile reagent that can be integrated into a multitude of organic synthetic pathways. assets-servd.host The combination of a carboxylic acid, a halogen, and a protected amine on a single aromatic ring provides a rich platform for a variety of chemical transformations, including but not limited to:

Amide and Ester Formation: The carboxylic acid can be readily converted to amides and esters.

Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles.

Cross-Coupling Reactions: The chloro substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Boc Deprotection and Amine Functionalization: The tert-butoxycarbonyl group can be easily removed under acidic conditions to liberate the free amine, which can then undergo a wide range of reactions.

This versatility makes it a valuable tool for synthetic chemists in academia and industry for the construction of a wide array of complex organic molecules.

Future Directions and Emerging Research Avenues for 4 Tert Butoxycarbonyl 2 Chlorobenzoic Acid Chemistry

Development of Novel and More Efficient Synthetic Methodologies

While the synthesis of substituted benzoic acids is well-established, ongoing research aims to develop methodologies that are more efficient, cost-effective, and environmentally benign. For 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid, future efforts could focus on several key areas. One avenue is the development of novel catalytic systems for the selective chlorination and carboxylation of Boc-protected precursors. This could involve exploring earth-abundant metal catalysts to replace more expensive or toxic options. Furthermore, direct C-H activation/carboxylation or C-H activation/chlorination of a suitable Boc-protected aniline (B41778) derivative represents a highly attractive and atom-economical approach that could significantly shorten synthetic sequences.

Research Area Objective Potential Approaches
Greener SynthesisReduce environmental impactC-H activation, use of earth-abundant metal catalysts, biodegradable solvents.
Process IntensificationIncrease efficiency and yieldOne-pot multi-step reactions, minimizing intermediate purification steps.
Reagent OptimizationImprove cost-effectiveness and safetyDevelopment of alternative, safer reagents for chlorination and Boc-protection.

Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations

The unique arrangement of functional groups in this compound allows for a variety of chemoselective transformations, which remains a fertile ground for exploration. The chloro substituent, ortho to the carboxylic acid, can be a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. A key challenge and area for future research is to achieve high selectivity in these transformations without affecting the carboxylic acid or the thermally labile Boc group. Developing catalytic systems that operate under mild conditions is paramount.

The electronic effects of the chloro and carboxyl groups on the aromatic ring could also be exploited for novel regioselective functionalization at other positions on the ring. Furthermore, the steric hindrance provided by the bulky tert-butoxycarbonyl group could be leveraged to direct reactions to specific sites, a concept that warrants deeper investigation. Decarboxylative coupling reactions are another emerging area where the carboxylic acid group itself is replaced, offering a novel strategy to functionalize the molecule. The selective cleavage of the Boc group under specific basic or acidic conditions is known, but exploring novel, orthogonal deprotection methods would further enhance its synthetic utility. researchgate.net

Advanced Applications in Complex Molecule Synthesis Beyond Current Paradigms

The true potential of this compound lies in its application as a key intermediate in the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals. mdpi.com Its structure is particularly suited for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.com For instance, it could serve as a precursor for novel quinazolinones, benzodiazepines, or other fused ring systems through intramolecular cyclization strategies following further modification.

Beyond established applications, future research could explore its use as a scaffold for generating libraries of compounds for drug discovery. The distinct reactivity of its functional groups allows for a modular approach, where diverse substituents can be introduced at the chloro-position, the carboxyl group can be converted to various amides or esters, and the Boc-group can be removed to reveal an amino functionality for further derivatization. This strategic approach could lead to the discovery of molecules with novel biological activities, potentially as enzyme inhibitors or receptor modulators. strath.ac.uknih.gov

Integration with Modern Synthetic Technologies such as Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis offers a paradigm shift from traditional batch processing, providing enhanced control, safety, and efficiency. beilstein-journals.org The synthesis and derivatization of this compound are well-suited for these technologies.

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures. researchgate.netresearchgate.net This can significantly accelerate reaction rates and improve yields. nih.gov For example, hazardous nitration or halogenation reactions on the aromatic ring could be performed more safely in a microreactor. nih.gov Furthermore, multi-step syntheses involving this building block could be telescoped into a continuous sequence, minimizing manual handling and purification steps.

Table: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours nih.gov
Heat Transfer Limited by vessel surface areaExcellent, due to high surface-area-to-volume ratio researchgate.net
Safety Potential for thermal runaways with exothermic reactionsInherently safer, small reaction volume researchgate.net
Scalability Difficult, requires re-optimizationStraightforward by running the system for longer ("scaling out")
Process Control Limited control over mixing and temperature gradientsPrecise control over stoichiometry, temperature, and residence time

Automated synthesis platforms can utilize this compound as a starting material to rapidly generate libraries of derivatives. sciforum.net By combining robotic liquid handlers with software-controlled reaction protocols, researchers can systematically explore a wide range of reaction conditions or synthesize hundreds of distinct molecules for high-throughput screening, accelerating the discovery of new materials and therapeutic agents.

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Confirm Boc group integrity (δ ~1.3 ppm for tert-butyl protons) and chlorine substitution (splitting patterns in aromatic regions) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns (mobile phase: MeCN/H₂O + 0.1% TFA).
  • Melting Point : Compare observed mp (e.g., 186–189°C) to literature values to detect impurities .

Advanced: How can stability issues in aqueous or basic conditions be mitigated?

Methodological Answer :
The Boc group is susceptible to hydrolysis in acidic/basic media. Strategies include:

  • pH Control : Store solutions at pH 4–6 (buffered with ammonium acetate) to minimize decomposition .
  • Lyophilization : For long-term storage, lyophilize the compound and keep it under inert gas (N₂/Ar) at -20°C .
    Decomposition Analysis :
    Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., free benzoic acid or tert-butanol derivatives) .

Basic: What are the solubility properties of this compound?

Q. Methodological Answer :

  • Polar Solvents : Soluble in DMSO, DMF, and THF.
  • Aqueous Systems : Poor solubility in water; use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
    Table: Solubility Data
SolventSolubility (mg/mL)
DMSO>50
Ethanol~10
Water<0.1

Advanced: How can computational modeling predict its reactivity in coupling reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution or amide bond formation. Focus on Fukui indices to identify reactive sites .
  • Docking Studies : If targeting biological activity, simulate interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina .
    Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy) .

Basic: What safety precautions are necessary during handling?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm) .

Advanced: How to resolve contradictions in spectroscopic data between batches?

Q. Methodological Answer :

  • Batch Comparison : Run 1H NMR and LC-MS for all batches. For example, unexpected peaks at δ 7.5 ppm may indicate residual starting material .
  • Isotopic Labeling : Use 13C-labeled Boc groups to track degradation pathways via 2D NMR .

Basic: What are its applications in medicinal chemistry?

Q. Methodological Answer :

  • Intermediate : Used in synthesizing kinase inhibitors or antimicrobial agents via coupling with amines (e.g., Suzuki-Miyaura reactions) .
  • Protecting Group : The Boc group facilitates stepwise synthesis of complex peptides or heterocycles .

Advanced: How to optimize reaction yields in Boc-deprotection steps?

Q. Methodological Answer :

  • Acid Selection : TFA in DCM (1:4 v/v) typically achieves >90% deprotection. Avoid HCl gas, which may cleave chlorobenzoic acid .
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track carbonyl (C=O) peak disappearance (1,740 cm⁻¹ → 1,710 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.